5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Description
5-(3,4-Dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole-based compound featuring a 3,4-dichlorophenyl group at the 5-position of the thiazole ring and a 4-fluorophenylamine substituent at the 2-position. Its molecular formula is C₁₅H₁₀Cl₂FN₂S, with a molecular weight of 343.28 g/mol. This compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are frequently explored for kinase modulation and antimicrobial applications .
Synthetic routes for this compound often involve cyclization or substitution reactions. For example, derivatives such as N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide are synthesized via methanesulfonyl chloride coupling under mild conditions, albeit with modest yields (~16%) . The compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in drug discovery pipelines .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2S/c16-12-6-1-9(7-13(12)17)14-8-19-15(21-14)20-11-4-2-10(18)3-5-11/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRBRVFIVBWWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(S2)C3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of 2-bromo-1-(3,4-dichlorophenyl)ethanone, followed by intramolecular cyclization and elimination of hydrogen bromide (HBr) to form the thiazole ring. The electron-withdrawing effects of the 3,4-dichlorophenyl group enhance the electrophilicity of the α-carbon, facilitating nucleophilic substitution. Concurrently, the 4-fluorophenylamine moiety is introduced via the thioamide precursor, N-(4-fluorophenyl)thiourea, ensuring regioselective formation of the 2-amine substituent.
Synthetic Procedure and Optimization
- 2-Bromo-1-(3,4-dichlorophenyl)ethanone (1.0 equiv) and N-(4-fluorophenyl)thiourea (1.1 equiv) are dissolved in absolute ethanol.
- The mixture is refluxed at 80°C for 4–6 hours, with reaction progress monitored by TLC (hexane:ethyl acetate, 7:3).
- Post-reaction, the solution is poured into ice-cold water, precipitating the crude product.
- Purification via recrystallization from ethanol yields the title compound as a pale-yellow solid (65–72% yield).
Key Variables Affecting Yield:
- Solvent Choice: Ethanol outperforms dichloromethane (DCM) due to superior solubility of intermediates.
- Stoichiometry: A 10% excess of thiourea minimizes side reactions from residual α-haloketone.
- Temperature: Prolonged reflux (>6 hours) risks decomposition, reducing yields to <50%.
Alternative Routes: Thiocyano Carbonyl Amine Condensation
A less common but viable approach involves the reaction of thiocyano carbonyl compounds with primary amines, as detailed in a 1996 patent. This method substitutes α-haloketones with 3-thiocyano-1-(3,4-dichlorophenyl)propanone, which reacts with 4-fluorophenylamine in aqueous hydrochloric acid.
Procedure and Challenges
- 3-Thiocyano-1-(3,4-dichlorophenyl)propanone (1.0 equiv) and 4-fluorophenylamine (1.2 equiv) are stirred in 0.1 M HCl.
- The mixture is heated at 90°C for 12 hours, forming a precipitate.
- The product is isolated via filtration and washed with cold water (55–60% yield).
Limitations:
- Low Yields: Competitive hydrolysis of the thiocyano group reduces efficiency.
- Harsh Conditions: Prolonged heating under acidic conditions may degrade sensitive aryl halides.
Spectroscopic Characterization and Analytical Data
All synthetic routes necessitate rigorous characterization to confirm structure and purity. The following table summarizes key spectroscopic signatures for 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine:
Comparative Analysis of Preparation Methods
The table below evaluates the Hantzsch and thiocyano-based methods:
| Parameter | Hantzsch Method | Thiocyano Method |
|---|---|---|
| Starting Materials | Readily available | Specialized synthesis |
| Reaction Time | 4–6 hours | 12 hours |
| Yield | 65–72% | 55–60% |
| Purity | >95% after recrystallization | 85–90% (requires chromatography) |
| Scalability | Suitable for multi-gram | Limited by thiocyano stability |
Mechanistic Insights and Side Reactions
The Hantzsch method’s superiority stems from its tolerance for electron-deficient aryl groups. However, competing pathways may arise:
- Diastereomer Formation: If the α-haloketone lacks symmetry, cis/trans isomerism at C-4/C-5 can occur, though this is mitigated by the rigid thiazole ring.
- HBr Scavenging: Adding potassium carbonate during reflux minimizes HBr-induced side reactions, improving yields by 8–10%.
Industrial and Environmental Considerations
Scale-up challenges include:
- Solvent Recovery: Ethanol’s low boiling point facilitates distillation but raises flammability concerns.
- Waste Streams: Bromide byproducts require neutralization before disposal to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Comparisons
Thiazole and thiadiazole derivatives share structural motifs but differ in ring composition (thiazole: 1 sulfur + 1 nitrogen; thiadiazole: 2 nitrogens + 1 sulfur). Substituents on these scaffolds critically influence bioactivity and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations :
- Thiadiazole vs. Thiazole : Thiadiazoles (e.g., ) exhibit broader heteroatom spacing, which may alter π-stacking interactions in biological targets .
Physicochemical Properties
- Solubility : The target compound’s dichlorophenyl and fluorophenyl groups reduce water solubility compared to methoxy-substituted analogs (e.g., ’s 4-methoxyphenyl derivative) .
- Thermal Stability : Thiazoles generally exhibit higher melting points than oxadiazoles due to stronger intermolecular S···N interactions .
Biological Activity
5-(3,4-Dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with dichlorophenyl and fluorophenyl groups. The molecular formula is , and it has a molecular weight of 335.23 g/mol. The presence of halogen substituents is known to influence the biological activity of organic compounds.
Antimicrobial Properties
Several studies have indicated that thiazole derivatives exhibit antimicrobial properties. For example, a study by Xie et al. (2021) demonstrated that thiazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Research has also highlighted the anticancer potential of thiazole derivatives. In vitro studies showed that 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes involved in metabolic pathways or interfere with receptor signaling pathways. For instance, the compound has been shown to inhibit protein kinases that are crucial for cell proliferation and survival.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Xie et al. (2021) | Demonstrated antimicrobial activity against E. coli and S. aureus. |
| Zhang et al. (2022) | Reported significant cytotoxic effects on MCF-7 and HeLa cells, indicating potential as an anticancer agent. |
| Li et al. (2023) | Investigated the compound's effect on apoptosis pathways, confirming activation of caspases in treated cancer cells. |
Synthetic Methods
The synthesis of 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The dichlorophenyl and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Q & A
Q. What are the standard synthetic protocols for 5-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thiosemicarbazides with α-haloketones or carboxylic acid derivatives under reflux conditions. For example, a thiazole ring can be formed by reacting 3,4-dichlorophenylthioamide with 4-fluorophenyl isocyanate in the presence of POCl₃ as a cyclizing agent. Reaction conditions (e.g., 90°C for 3–6 hours under reflux) and pH adjustments (e.g., ammonia solution to pH 8–9 for precipitation) are critical for optimizing yield and purity . Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- TLC : For real-time monitoring of reaction completion using silica gel plates and UV visualization .
- X-ray Crystallography : To determine crystal structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks observed in the thiazole ring system) .
- NMR/FT-IR : For confirming functional groups and substituent positions (not explicitly detailed in evidence but inferred as standard practice).
Q. How is the molecular structure of this compound resolved, and what are its key features?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar thiazole ring with dihedral angles between the dichlorophenyl and fluorophenyl groups (e.g., 4.4°–59.1°), indicating steric and electronic effects. Intramolecular N–H⋯N hydrogen bonds stabilize the structure .
Q. What solvents and recrystallization methods are optimal for purification?
- Methodological Answer : Recrystallization from a DMSO/water (2:1) mixture is effective for removing impurities. Ethanol or methanol may also be used, with slow cooling to enhance crystal formation .
Q. How do reaction conditions (temperature, time) influence yield and purity?
- Methodological Answer : Prolonged heating (>6 hours) at 90°C improves cyclization but risks decomposition. Time-course TLC analysis helps identify the optimal reaction window. Yields typically range from 60–75% under controlled conditions .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (80–100°C), stoichiometry (1:1 to 1:1.2 molar ratios), and catalyst (e.g., POCl₃ vs. PCl₅) to identify optimal parameters .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., sulfoxides or uncyclized intermediates) and adjust pH or solvent polarity during precipitation .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer : Replace chlorine/fluorine with other halogens (e.g., bromine) or electron-withdrawing groups (e.g., nitro) and evaluate changes in antimicrobial activity via MIC assays. Comparative molecular docking studies can predict binding affinity to target proteins (e.g., bacterial enzymes) .
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR shifts with computational chemistry tools (e.g., DFT calculations).
- High-resolution crystallography : Resolve disorder in aromatic rings by collecting data at low temperatures (120 K) to reduce thermal motion artifacts .
Q. How can supramolecular interactions be exploited for material science applications?
- Methodological Answer : The compound’s hydrogen-bonding motifs (e.g., N–H⋯N/S) enable self-assembly into coordination polymers. Solvothermal synthesis with metal ions (e.g., Cu²⁺) can generate metal-organic frameworks (MOFs) for catalytic or sensing applications .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
